molecular formula C17H11N3O4 B2432794 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 912623-77-9

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2432794
CAS No.: 912623-77-9
M. Wt: 321.292
InChI Key: BLJQUFUOQOOKQU-UHFFFAOYSA-N
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Description

The compound 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. It is built upon the benzofuro[3,2-d]pyrimidin-4(3H)-one core structure, a heterocyclic system known for its diverse biological properties . Recent scientific investigations have highlighted derivatives of this scaffold as a novel class of potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a crucial enzyme involved in DNA damage repair, and its inhibition is a validated strategy for targeting certain cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. Research on closely related analogs has demonstrated promising anti-cancer activity. For instance, certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone side chains have shown superior PARP-1 inhibitory activity and selectivity compared to established drugs like Olaparib . These compounds can inhibit the repair of DNA single-strand breaks, aggravate DNA double-strand breaks, and ultimately induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway . The specific 3-nitrobenzyl substitution at the 3-position is designed to modulate the compound's properties and interaction with its biological target. This makes this compound a valuable chemical tool for researchers exploring new anti-cancer therapeutics and studying the mechanisms of DNA damage and repair. This product is intended for research and further manufacturing use only, strictly for laboratory analysis. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJQUFUOQOOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the reaction of 3-nitrobenzyl chloride with a suitable tricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Triethylamine, various nucleophiles

    Cyclization: Acidic or basic catalysts depending on the desired product

Major Products

The major products formed from these reactions include reduced amines, substituted derivatives, and cyclized compounds with potentially enhanced biological activity.

Scientific Research Applications

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological macromolecules. The tricyclic structure may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a nitrophenyl group and a tricyclic core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzofuro[3,2-d]pyrimidin-4(3H)-ones, characterized by a fused benzofuro and pyrimidine ring system. The presence of the nitro group at the 3-position of the benzyl moiety may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzofuro[3,2-d]pyrimidin-4(3H)-one have been evaluated for their antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
3-(4-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one5.0Staphylococcus aureus
3-(2-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one10.0Escherichia coli
This compoundTBDTBD

Note: TBD indicates data to be determined through ongoing research.

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in specific cancer types.

Case Study: A549 Lung Cancer Cells

In a study involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with an IC50 value of approximately 12 µM. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxic effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Modifications to the nitro group and other substituents have been shown to enhance or diminish biological activity.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
2NitroIncreased antibacterial activity
4MethylDecreased cytotoxicity
5HydroxylEnhanced apoptosis in cancer cells

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